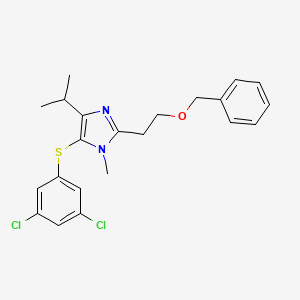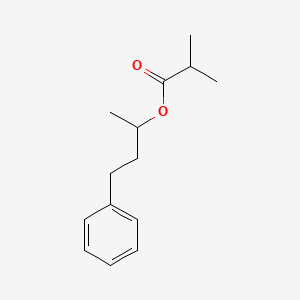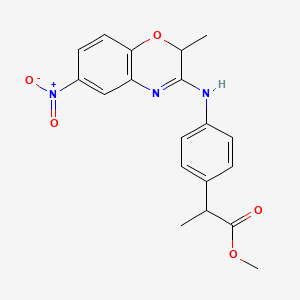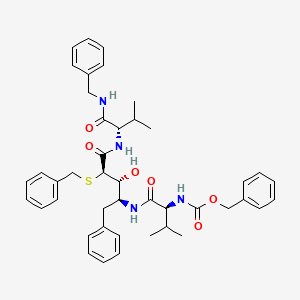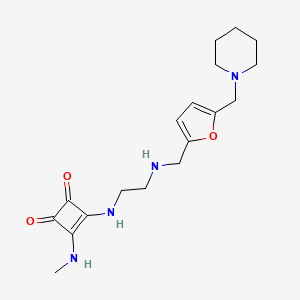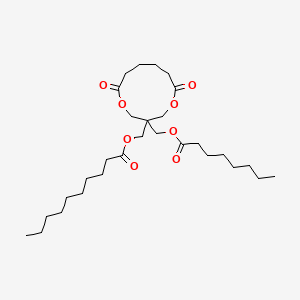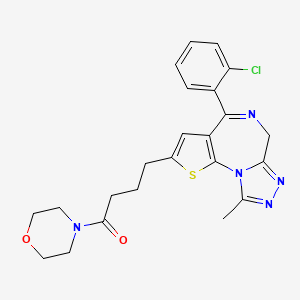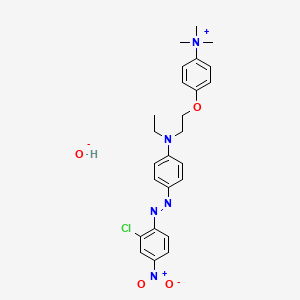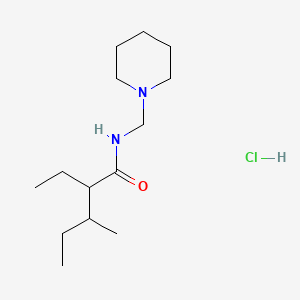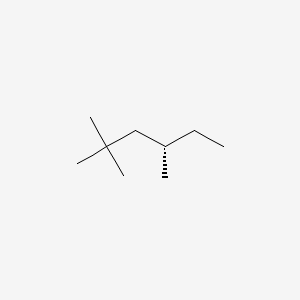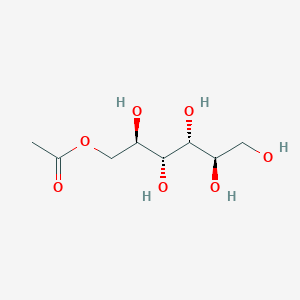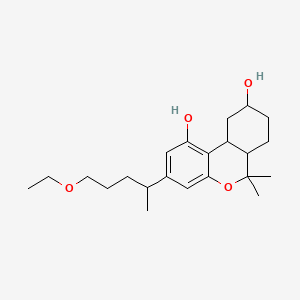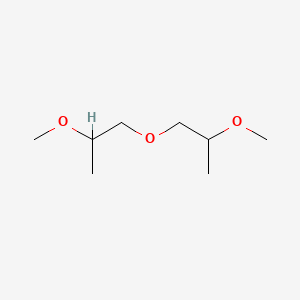
Propane, 1,1'-oxybis(2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1’-oxybis(2-methoxy-) typically involves the reaction of 2-methoxypropanol with a suitable dehydrating agent to form the ether linkage . Common dehydrating agents used in this reaction include sulfuric acid or phosphorus pentoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Propane, 1,1’-oxybis(2-methoxy-) can be scaled up using continuous flow reactors . This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-methoxypropanol and the dehydrating agent into the reactor, followed by the removal of the product and any by-products .
化学反応の分析
Types of Reactions
Propane, 1,1’-oxybis(2-methoxy-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted ethers .
科学的研究の応用
Propane, 1,1’-oxybis(2-methoxy-) has a wide range of applications in scientific research:
作用機序
The mechanism by which Propane, 1,1’-oxybis(2-methoxy-) exerts its effects involves the interaction of its ether linkage with various molecular targets . The compound can act as a Lewis base, donating electron pairs to electrophilic centers in chemical reactions . This interaction can lead to the formation of new chemical bonds and the stabilization of reaction intermediates .
類似化合物との比較
Similar Compounds
Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]: This compound has a similar structure but with methyl groups instead of methoxy groups.
Propane, 1,1’-oxybis[2-chloro-]: This compound contains chloro groups instead of methoxy groups.
Propane, 2,2′-oxybis[1-methoxy-]: This compound has a similar ether linkage but with different substitution patterns.
Uniqueness
Propane, 1,1’-oxybis(2-methoxy-) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . Its methoxy groups provide increased solubility in organic solvents and enhance its reactivity in nucleophilic substitution reactions .
特性
CAS番号 |
63019-84-1 |
|---|---|
分子式 |
C8H18O3 |
分子量 |
162.23 g/mol |
IUPAC名 |
2-methoxy-1-(2-methoxypropoxy)propane |
InChI |
InChI=1S/C8H18O3/c1-7(9-3)5-11-6-8(2)10-4/h7-8H,5-6H2,1-4H3 |
InChIキー |
LQJWWOYBOHBPLG-UHFFFAOYSA-N |
正規SMILES |
CC(COCC(C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


